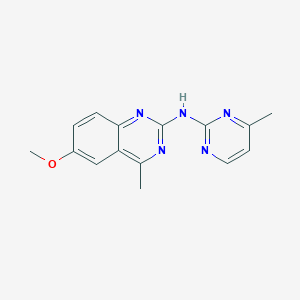

6-methoxy-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinazolinamine derivatives are of significant interest in organic chemistry due to their diverse biological activities and potential in drug development. The compound falls within this category, demonstrating the importance of exploring its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, closely related to the target compound, can be achieved through iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones, demonstrating the utility of iodine as a catalyst in the absence of metals or ligands (Shabber Mohammed, R. Vishwakarma, & S. Bharate, 2015).

Molecular Structure Analysis

The molecular docking and ADMET studies of quinazolinone derivatives, including structure confirmation through FTIR, NMR, and UV spectroscopy, provide insights into the molecular structure and the potential for biological activity. DFT calculations illustrate the electronic structures, including HOMO and LUMO analysis (M. Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinamines and their derivatives undergo various chemical reactions, including condensation and cyclization, to form complex structures with potential anticancer activities. The InCl3-catalyzed synthesis of 2-aryl quinazolin-4(3H)-ones highlights the versatility and reactivity of these compounds (Naveen Mulakayala et al., 2012).

Wirkmechanismus

Target of Action

It is suggested that the compound may have a significant inhibitory effect on certain common ret (c-ret) oncogenic mutations .

Mode of Action

It is suggested that the compound may interact with its targets, possibly through a mechanism involving the amine group present in its structure, which exhibits significant basicity . The carbonyl group in its structure can be considered to exist in an enol form, and its hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions .

Biochemical Pathways

It is suggested that the compound may affect pathways related to the function of the ret protein, given its potential inhibitory effect on ret oncogenic mutations .

Pharmacokinetics

It is noted that the compound is insoluble in water but soluble in strong polar organic solvents . This could potentially impact its bioavailability.

Result of Action

Given its potential inhibitory effect on ret oncogenic mutations , it can be inferred that the compound may have a role in inhibiting the proliferation of cells with these mutations.

Eigenschaften

IUPAC Name |

6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVBYTODWOUHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)

![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)

![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)

![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)

![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)

![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)